molecular formula C11H14O3 B179150 Methyl 2-(3-methoxy-4-methylphenyl)acetate CAS No. 1261792-95-3

Methyl 2-(3-methoxy-4-methylphenyl)acetate

Cat. No.: B179150
CAS No.: 1261792-95-3
M. Wt: 194.23 g/mol
InChI Key: UNNYYKXPWLRGLY-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-4-methylphenyl)acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a methyl ester derivative of phenylacetic acid, characterized by the presence of a methoxy group and a methyl group on the aromatic ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxy-4-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-4-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxy-4-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-methoxy-4-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxy-4-methylphenyl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological receptors or enzymes. The aromatic ring allows for potential interactions with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methoxy-4-methylphenyl)acetate is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl 2-(3-methoxy-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-5-9(6-10(8)13-2)7-11(12)14-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNYYKXPWLRGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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